molecular formula C26H24N2O2 B7706127 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide

Cat. No. B7706127
M. Wt: 396.5 g/mol
InChI Key: YZSMQRQNULZPCG-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HMQN, is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, which is involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide for lab experiments is its specificity for HSP90 inhibition, which allows for targeted effects on cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in various experimental settings. Finally, there is potential for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in combination with other cancer therapies to enhance their efficacy.

Synthesis Methods

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride, followed by the reaction of the resulting product with o-toluidine. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-9-4-6-13-22(17)26(30)28(23-14-7-5-10-18(23)2)16-21-15-20-12-8-11-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMQRQNULZPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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